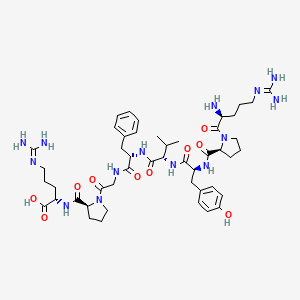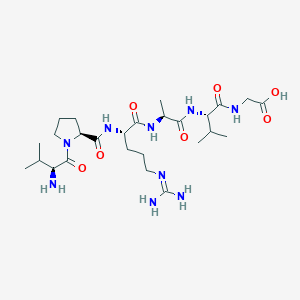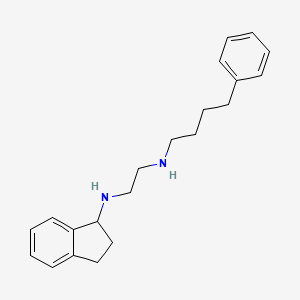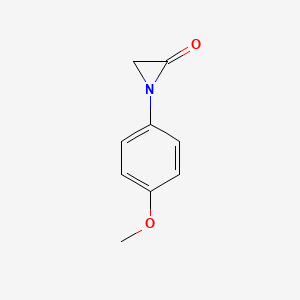
4-(1,3-Thiazol-2-YL)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Thiazol-2-YL)benzoyl chloride is a chemical compound that features a benzoyl chloride group attached to a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-2-YL)benzoyl chloride typically involves the reaction of 4-(1,3-thiazol-2-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:
4-(1,3-Thiazol-2-YL)benzoic acid+Thionyl chloride→4-(1,3-Thiazol-2-YL)benzoyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,3-Thiazol-2-YL)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of pharmaceuticals and agrochemicals.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Coupled Products: Complex molecules formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Thiazol-2-YL)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Thiazol-2-YL)benzoyl chloride is primarily related to its reactivity towards nucleophiles. The benzoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable derivatives. In biological systems, this reactivity can be harnessed to modify proteins, enzymes, or other biomolecules, potentially altering their function or activity.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: A simpler analogue without the thiazole ring, used in similar nucleophilic substitution reactions.
4-(1,3-Thiazol-2-YL)benzoic Acid: The precursor to 4-(1,3-Thiazol-2-YL)benzoyl chloride, lacking the reactive chloride group.
Thiazole Derivatives: Compounds containing the thiazole ring, used in various applications due to their unique chemical properties.
Uniqueness: this compound is unique due to the combination of the benzoyl chloride group and the thiazole ring. This combination imparts distinct reactivity and properties, making it valuable in both synthetic and applied chemistry.
Eigenschaften
CAS-Nummer |
257876-09-8 |
|---|---|
Molekularformel |
C10H6ClNOS |
Molekulargewicht |
223.68 g/mol |
IUPAC-Name |
4-(1,3-thiazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)7-1-3-8(4-2-7)10-12-5-6-14-10/h1-6H |
InChI-Schlüssel |
KYKTXCJYKKOKSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=CS2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)

![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)




![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)

![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)
![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
